Potency Against H5N1-H274Y Mutant NA
Neuraminidase-IN-17 demonstrates a critical advantage against the oseltamivir-resistant H5N1-H274Y mutant neuraminidase. While its activity against wild-type H5N1 NA is comparable to that of oseltamivir carboxylate (OSC), Neuraminidase-IN-17 is approximately 60-fold more potent than OSC against the H274Y mutant NA [1].
| Evidence Dimension | Inhibitory activity (IC50) against H5N1-H274Y mutant neuraminidase |
|---|---|
| Target Compound Data | Approximately 60-fold more potent than OSC [1] |
| Comparator Or Baseline | Oseltamivir carboxylate (OSC) |
| Quantified Difference | 60-fold greater potency |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This fold-change is a direct indicator of the compound's unique value in studying and overcoming oseltamivir resistance, a primary driver of influenza treatment failure, thereby justifying its selection for mutant-focused research over standard NAIs.
- [1] Shang, L. L., Zhong, Z. J., & Cheng, L. P. (2024). Discovery of novel polyheterocyclic neuraminidase inhibitors with 1,3,4-oxadiazole thioetheramide as core backbone. European Journal of Medicinal Chemistry, 269, 116305. View Source
